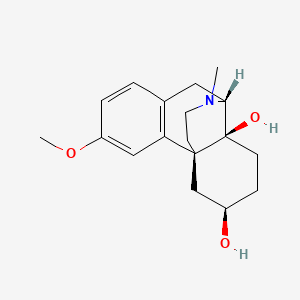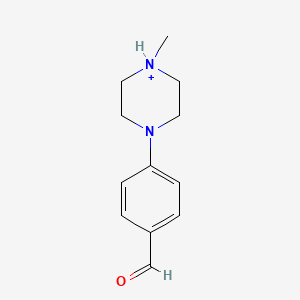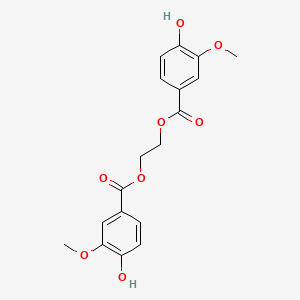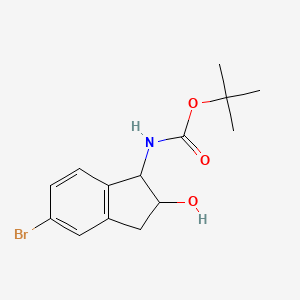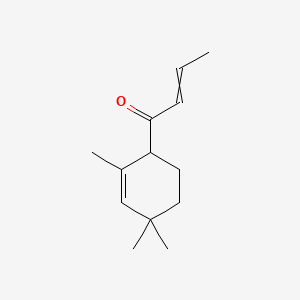
4H-1-Benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-1-Benzothiopyran can be synthesized through several methods. One common approach involves the reaction of S-phenyl 3-oxobutanethioates with polyphosphoric acid (PPA), which leads to the formation of thiochromones through a rearrangement process . Another method includes the reaction of acyl (aroyl)thiosalicylic acids with phenyl (triphenylphosphoranylidene)ethenimine, followed by intramolecular Wittig cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1-Benzothiopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, such as methylation with dimethyl sulfate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Dimethyl sulfate for methylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Methylated thiochromones.
Applications De Recherche Scientifique
4H-1-Benzothiopyran has a wide range of applications in scientific research:
Mécanisme D'action
4H-1-Benzothiopyran is often compared with other heterocyclic compounds such as:
2H-1-Benzothiopyran-2-one (Thiocoumarin): Similar in structure but differs in the position of the sulfur atom.
4H-1-Benzopyran-4-one (Chromone): Contains oxygen instead of sulfur, leading to different chemical properties.
Uniqueness: this compound’s uniqueness lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .
Comparaison Avec Des Composés Similaires
- 2H-1-Benzothiopyran-2-one (Thiocoumarin)
- 4H-1-Benzopyran-4-one (Chromone)
- 2,3-Dihydro-4H-1-Benzothiopyran-4-one
Propriétés
Numéro CAS |
254-36-4 |
|---|---|
Formule moléculaire |
C9H8S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
4H-thiochromene |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2 |
Clé InChI |
JWSWGVMVRLVNAA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
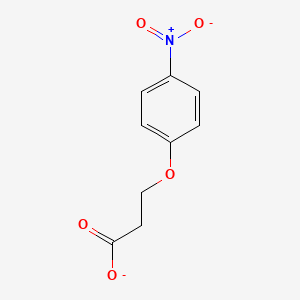
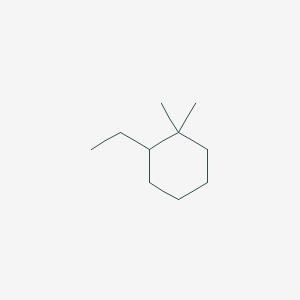
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)


